molecular formula C13H11FO3S B2658946 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid CAS No. 899710-20-4

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid

Cat. No.: B2658946
CAS No.: 899710-20-4
M. Wt: 266.29
InChI Key: RSESNYYJKLUSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid is a biochemical compound with the molecular formula C13H11FO3S and a molecular weight of 266.29 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C (=C1)CSCC2=CC=C (O2)C (=O)O)F . This notation represents the structure of the molecule in terms of its atoms and the bonds between them.

Scientific Research Applications

Biomass Transformation

A study by Arias et al. (2016) describes a novel catalytic process utilizing 5-hydroxymethylfurfural (HMF) to produce alkyl 5-benzyl-2-furoates through a two-step process involving selective oxidative esterification and alkylation using zeolites as acid catalysts. This research highlights the potential of 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid derivatives in the synthesis of fine chemicals and intermediates for pharmaceutical applications, such as antivirals for AIDS treatment. The study emphasizes the use of a sustainable method that leverages two-dimensional ITQ-2 zeolite for enhanced product diffusion and acidity, leading to improved yields of the desired products (Arias et al., 2016).

Fluorinated Acceptor Based Systems

Research conducted by Çakal et al. (2021) explores the synthesis and polymerization of monomers bearing 5-fluorobenzo[c][1,2,5]-thiadiazole as the acceptor moiety and furan or selenophene as the electron-donating groups. This study demonstrates the potential of this compound derivatives in developing materials with low bandgap values and electrochromic properties, offering applications in electronic devices and sensors (Çakal et al., 2021).

Crystallographic Study

Pramanik et al. (2019) conducted a crystallographic study on benzoic acid derivatives, including 2-fluoro-4-hydroxymethyl benzoic acid. Their work provides insights into the molecular structures and interactions of these compounds, offering a foundation for further research on the potential applications of this compound derivatives in material science and pharmaceutical chemistry. The study highlights the role of intermolecular hydrogen and halogen bonds in assembling molecules into supramolecular frameworks, which could be critical for designing new materials (Pramanik et al., 2019).

Biocatalytic Production

Yuan et al. (2019) review the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural and other chemicals, showcasing the relevance of derivatives of this compound in developing sustainable alternatives to petroleum-derived chemicals for the production of bio-based polymers. This research emphasizes the advantages of biocatalysis, such as mild reaction conditions and high selectivity, in the synthesis of FDCA, a promising substitute for terephthalic acid in the production of bio-based polymers (Yuan et al., 2019).

Safety and Hazards

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information may be found in the compound’s Safety Data Sheet (SDS), which should be provided by the supplier.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c14-11-4-2-1-3-9(11)7-18-8-10-5-6-12(17-10)13(15)16/h1-6H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSESNYYJKLUSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=CC=C(O2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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